Levomepromazine

Description

Properties

IUPAC Name |

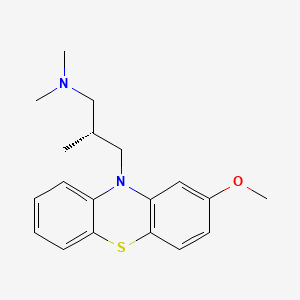

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023289 | |

| Record name | Levomethotrimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.25e-03 g/L | |

| Record name | Methotrimeprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-99-1 | |

| Record name | Levomepromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomepromazine [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrimeprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomethotrimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomepromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMEPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Levomepromazine on Dopamine D2 Receptors

Introduction

This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[1][2][3] Its therapeutic efficacy, particularly in the management of psychosis, is primarily attributed to its interaction with a wide array of neurotransmitter receptors.[4][5] A cornerstone of its antipsychotic action is its antagonistic activity at dopamine D2 receptors. This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies that define the mechanism of action of this compound on dopamine D2 receptors.

Core Mechanism: Antagonism of Dopamine D2 Receptors

This compound functions as a competitive antagonist at dopamine D2 receptors. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the receptor, it blocks dopamine from binding and initiating downstream signaling cascades. The antipsychotic effects of this compound are largely linked to the blockade of D2 receptors in the mesolimbic pathway of the brain, which is thought to be hyperactive in psychosis. Like other phenothiazines, this compound is considered a "dirty drug" due to its activity at numerous other receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which contributes to its broad pharmacological profile and side effects.

Quantitative Data: Binding Affinity of this compound

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of this compound for human recombinant dopamine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| rD2L | 8.6 |

| rD2S | 4.3 |

| rD3 | 8.3 |

| rD4.2 | 7.9 |

| rD1 | 54.3 |

Data sourced from Srivastava et al. (2009).

As the data indicates, this compound exhibits a high affinity for the D2-like receptor family (D2L, D2S, D3, and D4.2).

Experimental Protocols

1. Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Receptor Preparation: Frozen membrane suspensions of cells (e.g., Sf9 or CHO cells) expressing human recombinant dopamine D2 receptors are used. The membranes are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Competition Assay: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the unlabeled competing drug (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: cAMP Inhibition

This assay measures the functional consequence of D2 receptor antagonism. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the ability of a D2 agonist to cause this decrease.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated.

-

The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.

-

A fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) is added.

-

The cells are incubated to allow for modulation of cAMP production.

-

-

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The results demonstrate the antagonistic properties of this compound at the D2 receptor.

Signaling Pathways

1. G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G proteins (Gi/o). Upon activation by dopamine, the D2 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA) and modulation of downstream cellular processes. This compound, by blocking dopamine's access to the receptor, prevents this entire cascade from occurring.

2. β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, D2 receptors can signal through a G protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein response but also initiates a distinct wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the mitogen-activated protein kinase (MAPK) cascade. Clinically effective antipsychotics, including phenothiazines, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor. This suggests that blockade of β-arrestin-mediated signaling is a common and important mechanism of action for these drugs.

The primary mechanism of action of this compound at the dopamine D2 receptor is competitive antagonism. It exhibits high affinity for D2-like receptors, effectively blocking the binding of endogenous dopamine. This blockade prevents the activation of both G protein-dependent (cAMP) and β-arrestin-dependent signaling pathways. The detailed understanding of these interactions, quantified through binding assays and confirmed through functional assays, is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. The antagonism of β-arrestin recruitment, in particular, is an area of growing interest that may further elucidate the therapeutic actions of this compound and other antipsychotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - NeuRA Library [library.neura.edu.au]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Levomepromazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of levomepromazine, a phenothiazine derivative with significant applications in psychiatric and palliative care. The document details the core chemical processes, purification methodologies, and the underlying mechanism of action, presented in a format tailored for research and development professionals.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a racemic mixture, followed by a crucial chiral resolution step to isolate the desired (-)-enantiomer. The primary route involves the condensation of 2-methoxyphenothiazine with a chiral side chain.

Synthesis of Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

The initial step is the N-alkylation of 2-methoxyphenothiazine with (±)-3-dimethylamino-2-methylpropyl chloride. This reaction yields the racemic base of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2-methoxyphenothiazine (1.0 mol), crushed sodium hydroxide (2.25 mol), and 18-crown-6 ether (0.021 mol) as a phase transfer catalyst.

-

Addition of Alkylating Agent: Add (±)-3-dimethylamino-2-methylpropyl chloride (2.0 mol) to the mixture.

-

Reaction Conditions: Heat the mixture to boiling and maintain reflux for 5-6 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of 2-methoxyphenothiazine.

-

Work-up: After cooling, add water and ethyl acetate. Separate the organic layer and wash it with a 10% sodium chloride solution.

-

Extraction: Extract the product into an acidic aqueous solution using 5% hydrochloric acid.

-

Precipitation: Basify the aqueous layer with a 4% ammonia solution to precipitate the racemic product.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.

Data Presentation: Synthesis of Racemic Base

| Parameter | Value | Reference |

| Starting Materials | 2-methoxyphenothiazine, (±)-3-dimethylamino-2-methylpropyl chloride | |

| Reagents | Sodium hydroxide, 18-crown-6 ether | |

| Solvent | Xylene (implied by azeotropic water removal) | |

| Reaction Temperature | Boiling point of the mixture | |

| Reaction Time | 5-6 hours | |

| Yield | 92-93% |

Chiral Resolution of Racemic Base and Salt Formation

The critical step in producing this compound is the separation of the desired (-)-enantiomer from the racemic mixture. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

Experimental Protocol:

-

Dissolution: Dissolve the racemic base (1.0 mol) and (-)-di(p-toluoyl)-L-tartaric acid (0.25-0.5 mol) in ethanol by heating to approximately 60°C.

-

Crystallization of Undesired Enantiomer: Cool the solution to 50°C and seed with crystals of the neutral salt of the dextrorotatory base. Stir for 1 hour at 50°C, then cool to 20°C and stir for an additional 4 hours to complete the crystallization of the (+)-enantiomer salt.

-

Isolation of Mother Liquor: Filter the mixture to remove the precipitated salt of the undesired (+)-enantiomer. The filtrate contains the desired (-)-enantiomer.

-

Precipitation of this compound Maleate: To the filtrate, add a solution of maleic acid in ethanol.

-

Crystallization of Final Product: Stir the mixture for 2 hours at 20°C, followed by 18 hours at 4°C to induce crystallization of this compound hydrogen maleate.

-

Isolation and Drying: Filter the crystals, wash with cold ethanol, and dry to yield the final product.

Data Presentation: Chiral Resolution and Salt Formation

| Parameter | Value | Reference |

| Racemic Base | (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine | [1][2] |

| Resolving Agent | (-)-di(p-toluoyl)-L-tartaric acid | [1][2] |

| Molar Ratio (Base:Agent) | 1 : 0.25-0.5 | [1] |

| Solvent | Ethanol | |

| Crystallization Temp. (Undesired Salt) | 60°C -> 50°C -> 20°C | |

| Crystallization Temp. (Final Product) | 20°C -> 4°C | |

| Final Product Form | This compound Hydrogen Maleate |

Synthesis Workflow

Caption: Overall synthetic workflow for this compound Maleate.

Purification of this compound

For research purposes, achieving high purity of this compound is paramount. The primary methods for purification are crystallization and preparative high-performance liquid chromatography (HPLC).

Purification by Crystallization

Crystallization is an effective method for purifying the final product, this compound maleate, by removing process-related impurities and any remaining undesired enantiomer.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system. Ethanol is commonly used for the final precipitation step, while ethyl acetate can be used for recrystallization. The ideal solvent should dissolve this compound maleate at elevated temperatures but have low solubility at cooler temperatures.

-

Dissolution: Dissolve the crude this compound maleate in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. A typical protocol involves cooling from an elevated temperature (e.g., 60°C) to room temperature, followed by further cooling to 4°C or even -10°C to maximize yield.

-

Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation: Crystallization Parameters

| Parameter | Solvent System | Temperature Profile | Expected Purity |

| Final Precipitation | Ethanol | Ambient to 10°C, then to -10°C over 3-4 hours | >99.7% |

| Recrystallization | Ethyl Acetate | Slow evaporation at room temperature over several days | High (for single crystal growth) |

| Recrystallization | Ethanol (5 volumes) | Not specified | High |

Purification by Preparative HPLC

General Protocol for Method Development and Scale-up:

-

Analytical Method Development: Develop a robust analytical HPLC method for the separation of this compound from its impurities. A reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for phenothiazines.

-

Loading Study: On the analytical column, gradually increase the injection volume and/or sample concentration to determine the maximum sample load that can be applied without significant loss of resolution between this compound and its closest eluting impurity.

-

Scale-up Calculation: Use the dimensions of the analytical and preparative columns to calculate the appropriate flow rate and sample load for the preparative scale. The goal is to maintain the linear velocity of the mobile phase.

-

Preparative Run: Perform the purification on the preparative HPLC system using the calculated parameters.

-

Fraction Collection: Collect the fractions containing the purified this compound peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Data Presentation: Hypothetical Preparative HPLC Parameters (for method development)

| Parameter | Suggested Conditions | Reference |

| Column | Reverse Phase (e.g., C18, 5 µm particle size) | |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |

| Detection | UV at 254 nm | |

| Flow Rate | Scaled up from analytical method | |

| Sample Solvent | Mobile Phase or a compatible solvent (e.g., ethanol) |

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system. Its broad pharmacological profile is a result of its interaction with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

Key Receptor Interactions:

-

Dopamine D2 Receptor Antagonism: This is the primary mechanism for its antipsychotic effects.

-

Serotonin 5-HT2A/2C Receptor Antagonism: Contributes to its antipsychotic and anxiolytic properties.

-

Histamine H1 Receptor Antagonism: Responsible for its strong sedative and antiemetic effects.

-

Alpha-1 Adrenergic Receptor Antagonism: Leads to sedative effects and can cause orthostatic hypotension.

-

Muscarinic M1 Receptor Antagonism: Results in anticholinergic side effects.

Signaling Pathway Diagram

Caption: Receptor antagonism and resulting effects of this compound.

References

Enantioselective Synthesis of Levomepromazine and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of Levomepromazine, a phenothiazine derivative with significant therapeutic applications. The document details both classical resolution methods and explores modern asymmetric synthesis strategies. Furthermore, it addresses the synthesis of key isomers, providing a complete picture for researchers and professionals in drug development.

Introduction to this compound and its Stereochemistry

This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic with additional analgesic, antiemetic, and sedative properties. Its therapeutic effects are primarily attributed to the (R)-enantiomer, this compound. The (S)-enantiomer, dextromepromazine, is significantly less active. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.

The chemical structure of this compound, (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, features a chiral center in the propanamine side chain. The synthesis of this molecule with high enantiomeric purity presents a significant challenge, which has been addressed through various synthetic strategies.

Classical Resolution of Racemic Methotrimeprazine

The traditional and most established method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture of methotrimeprazine. This approach involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Resolution using (-)-Di-p-toluoyl-L-tartaric acid

One of the most widely used methods employs (-)-di-p-toluoyl-L-tartaric acid as the resolving agent. This process selectively crystallizes the diastereomeric salt of the undesired (S)-enantiomer (dextromepromazine), leaving the desired (R)-enantiomer (this compound) enriched in the mother liquor.

Experimental Protocol:

A detailed experimental protocol for this resolution, as adapted from patent literature, is provided below.

Materials:

-

Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (racemic methotrimeprazine)

-

(-)-Di-p-toluoyl-L-tartaric acid

-

Ethanol

-

Maleic acid

Procedure:

-

Diastereomeric Salt Formation: A solution of racemic methotrimeprazine in ethanol is treated with approximately 0.5 molar equivalents of (-)-di-p-toluoyl-L-tartaric acid. The mixture is heated to ensure complete dissolution.

-

Crystallization: The solution is then cooled, allowing for the selective crystallization of the diastereomeric salt of (+)-methotrimeprazine with (-)-di-p-toluoyl-L-tartaric acid. The crystallization process is typically carried out over several hours at controlled temperatures, for instance, cooling from 60°C to 20°C.

-

Isolation of the Undesired Enantiomer's Salt: The crystallized diastereomeric salt is isolated by filtration.

-

Isolation of this compound: The mother liquor, now enriched with the (-)-enantiomer (this compound), is treated with maleic acid to precipitate this compound maleate. The product is then isolated by filtration and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Racemate:Resolving Agent) | 1 : 0.5 | [1] |

| Solvent | Ethanol | [1] |

| Yield of this compound Maleate | >85% | [1] |

Logical Workflow for Classical Resolution:

Caption: Classical resolution of racemic methotrimeprazine.

Modern Enantioselective Synthesis Strategies

While classical resolution is a robust method, modern pharmaceutical development increasingly favors direct asymmetric synthesis, which can be more atom-economical and efficient. These methods aim to create the desired enantiomer directly, avoiding the need for separation of a racemic mixture.

Synthesis of Chiral Building Blocks

A key strategy in the enantioselective synthesis of this compound is the preparation of the chiral side chain, (R)-3-chloro-N,N,2-trimethylpropan-1-amine, in an enantiomerically pure form. This can be achieved through various asymmetric synthesis techniques.

Potential Asymmetric Routes to the Chiral Side Chain:

-

Asymmetric Reduction of a Prochiral Ketone: A suitable prochiral aminoketone can be reduced using a chiral reducing agent or a catalyst to yield the desired chiral amino alcohol precursor.

-

Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze a racemic mixture of the amino alcohol precursor, allowing for the separation of the two enantiomers.

Once the enantiomerically pure side chain is obtained, it can be coupled with the 2-methoxyphenothiazine core.

Experimental Protocol: Alkylation of 2-Methoxyphenothiazine

-

Deprotonation: 2-Methoxyphenothiazine is treated with a strong base, such as sodium hydride or an organolithium reagent, in an aprotic solvent like THF or DMF to generate the corresponding anion.

-

Coupling: The enantiomerically pure (R)-3-chloro-N,N,2-trimethylpropan-1-amine is then added to the reaction mixture. The phenothiazine anion displaces the chloride, forming the C-N bond and yielding this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of this compound.

Synthesis of this compound Isomers

The analysis and control of impurities and related substances are critical in pharmaceutical manufacturing. The main isomers and related substances of this compound are N-Desmethyl this compound and this compound sulfoxide.

Synthesis of N-Desmethyl this compound

N-Desmethyl this compound is a known metabolite and a potential process impurity. Its synthesis can be achieved through a multi-step process.

Proposed Synthetic Route:

-

N-Demethylation: A common method for N-demethylation of tertiary amines involves the use of reagents like 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis.

-

Protection and Alkylation: Alternatively, one could start with a protected version of the side chain, perform the coupling with 2-methoxyphenothiazine, and then deprotect to reveal the secondary amine.

Synthesis of this compound Sulfoxide

This compound sulfoxide is another major metabolite. It can be synthesized by the controlled oxidation of this compound.

Proposed Synthetic Route:

-

Oxidation: this compound is treated with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a suitable solvent. The reaction conditions need to be carefully controlled to avoid over-oxidation to the sulfone.

-

Purification: The resulting sulfoxide is then purified by chromatography or recrystallization.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the final this compound product is crucial. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most common techniques employed for this purpose.

Chiral HPLC:

-

Stationary Phase: Chiral stationary phases (CSPs) based on cyclodextrins or polysaccharide derivatives are effective in separating the enantiomers of this compound.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

Capillary Electrophoresis (CE):

-

Chiral Selector: Cyclodextrins, such as beta-cyclodextrin, are commonly used as chiral selectors in the background electrolyte to achieve enantiomeric separation.

Conclusion

The enantioselective synthesis of this compound is a well-established field, with classical resolution remaining a viable and widely practiced method. However, the development of more efficient and atom-economical asymmetric syntheses is an ongoing area of research. A thorough understanding of the synthesis of both the desired enantiomer and its key isomers is essential for robust process development and quality control in the pharmaceutical industry. This guide provides a foundational overview of the key synthetic and analytical considerations for researchers and professionals working with this compound.

References

An In-depth Technical Guide to Identifying and Characterizing Levomepromazine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Levomepromazine degradation products. It is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various stress conditions, and in developing robust analytical methods for its quality control. This document details the known degradation products, outlines experimental protocols for forced degradation studies, and presents a stability-indicating HPLC method for the separation and quantification of this compound and its impurities.

Introduction to this compound and its Stability Profile

This compound is a phenothiazine antipsychotic with sedative, antiemetic, and analgesic properties.[1] Like other phenothiazines, this compound is susceptible to degradation, particularly when exposed to light and oxygen.[2][3] Understanding the degradation pathways and the resulting products is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations containing this compound. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of the drug substance and helping to develop and validate stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Known Degradation Products of this compound

Forced degradation studies under various stress conditions have identified several key degradation products of this compound. The primary degradation pathway involves oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide and sulfone derivatives. Other degradation pathways include demethylation of the side chain.

The major identified degradation products and impurities include:

-

This compound Sulfoxide: This is the most prominent degradation product, formed under oxidative and photolytic conditions.

-

This compound Sulfone: A further oxidation product of the sulfur atom in the phenothiazine ring.

-

N-Desmethylthis compound: A metabolite and potential degradation product resulting from the removal of a methyl group from the amine side chain.

-

O-Desmethylthis compound: A metabolite and potential degradation product formed by the removal of the methyl group from the methoxy group on the phenothiazine ring.

-

Didesmethylthis compound: A potential degradation product resulting from the removal of both methyl groups from the amine side chain.

-

Dimer-type Impurities: These can form during the synthesis or degradation of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without leading to unrealistic degradation pathways.

General Workflow for Forced Degradation

The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.

References

- 1. Photooxidation mechanism of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Levomepromazine at Serotonin and Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, also known as methotrimeprazine, is a low-potency phenothiazine antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide range of neurotransmitter receptors. This technical guide provides a detailed overview of the binding affinity of this compound for serotonin (5-hydroxytryptamine, 5-HT) and histamine receptor subtypes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This compound is recognized for its antagonist activity at dopamine, serotonin, histamine, alpha-adrenergic, and muscarinic receptors.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for various serotonin and histamine receptor subtypes has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following tables summarize the available quantitative data for the binding affinity of this compound at key serotonin and histamine receptors.

Table 1: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| 5-HT2 | High Affinity | Human Brain | Not Specified | [2] |

| 5-HT1 & 5-HT2 | Antagonist Action | Not Specified | Not Specified | [3] |

Note: While this compound is known to have a high affinity for 5-HT2 receptors, specific Ki values for all subtypes are not consistently available in the public domain.

Table 2: Histamine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| H1 | High Affinity | Rat Brain | [3H]-mepyramine | [4] |

Note: this compound is well-established as a potent H1 receptor antagonist.[4] Information on its binding affinity at other histamine receptor subtypes (H2, H3, H4) is limited, with some evidence suggesting low affinity for the H3 receptor.

Experimental Protocols

The determination of receptor binding affinity is predominantly carried out using competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

1. Membrane Preparation:

-

Source: Brain tissue (e.g., rat cortex for H1 receptors) or cultured cells expressing the recombinant human receptor of interest (e.g., CHO or HEK293 cells).

-

Procedure:

-

The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

2. Assay Conditions:

-

Reaction Mixture:

-

Receptor Source: A specific amount of membrane protein.

-

Radioligand: A fixed concentration of a high-affinity radioligand (e.g., [3H]-mepyramine for H1 receptors). The concentration is typically at or below the Kd (dissociation constant) of the radioligand.

-

Test Compound: Increasing concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Total Binding Control: Contains only the receptor, radioligand, and buffer.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound acts as an antagonist at both 5-HT2A and H1 receptors, blocking the downstream signaling cascades initiated by the endogenous ligands, serotonin and histamine, respectively. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a subtype of the 5-HT2 receptor and functions as a G protein-coupled receptor. The activation of the 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway, which is an excitatory pathway.

Caption: 5-HT2A receptor Gq signaling pathway.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a member of the rhodopsin-like family of G-protein-coupled receptors. It is linked to an intracellular Gq protein, which activates the phospholipase C and inositol triphosphate (IP3) signaling pathway.

Caption: Histamine H1 receptor Gq signaling pathway.

Conclusion

This compound demonstrates a complex receptor binding profile, with notable high affinity for serotonin 5-HT2 and histamine H1 receptors. Its potent antagonism at these sites contributes significantly to its therapeutic effects and side-effect profile, particularly its sedative properties. The methodologies and pathways described in this guide provide a foundational understanding for further research and development of compounds targeting these receptor systems. A more comprehensive characterization of this compound's binding affinities across all serotonin and histamine receptor subtypes would be beneficial for a complete understanding of its pharmacological actions.

References

- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Levomepromazine's Intricate Dance with Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. Its therapeutic efficacy in managing psychosis, as well as its notable sedative, analgesic, and antiemetic properties, stems from its interaction with a wide array of neuronal receptors.[1] This technical guide provides an in-depth exploration of this compound's effects on key neuronal signaling pathways, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding these interactions is paramount for the rational design of novel therapeutics and for optimizing the clinical application of existing compounds.

Core Mechanism of Action: A Multi-Receptor Antagonist

This compound exerts its pharmacological effects primarily through the antagonism of several G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] This "dirty drug" profile contributes to both its therapeutic actions and its side-effect profile.[1]

Quantitative Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. The following tables summarize the available quantitative data for this compound's binding to human and rodent receptors.

Table 1: this compound Binding Affinities for Dopamine Receptors

| Receptor Subtype | Kᵢ (nM) | Species | Reference |

| D₁ | 54.3 | Human | [1] |

| D₂ (Long) | 8.6 | Human | [1] |

| D₂ (Short) | 4.3 | Human | |

| D₃ | 8.3 | Human | |

| D₄.₂ | 7.9 | Human |

Table 2: this compound Binding Affinities for Serotonin, Adrenergic, Histamine, and Muscarinic Receptors

| Receptor Family | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Serotonin | 5-HT₂A | High Affinity | Human | |

| 5-HT₂C | Exhibits Antagonism | Human | ||

| Adrenergic | α₁ | High Affinity | Human | |

| α₂ | Higher Affinity than Chlorpromazine | Human | ||

| Histamine | H₁ | High Affinity | Human | |

| Muscarinic | M₁-M₅ | Exhibits Antagonism | Human |

Note: "High Affinity" indicates that while specific Kᵢ values were not found in the literature search, the source describes a potent interaction.

Impact on Neuronal Signaling Pathways

This compound's antagonism of various GPCRs leads to the modulation of distinct intracellular signaling cascades. The two primary pathways affected are the adenylyl cyclase and the phosphoinositide signaling pathways.

Dopaminergic Signaling and the Adenylyl Cyclase Pathway

This compound's antipsychotic effects are largely attributed to its antagonism of D₂-like dopamine receptors (D₂, D₃, and D₄). These receptors are predominantly coupled to the Gαi/o family of G-proteins.

-

Mechanism: Upon binding of dopamine, D₂-like receptors activate Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking these receptors, this compound prevents this dopamine-induced inhibition, thereby modulating downstream signaling events regulated by cAMP and its primary effector, Protein Kinase A (PKA).

Serotonergic, Histaminergic, and Muscarinic Signaling and the Phosphoinositide Pathway

This compound also demonstrates high affinity for serotonin 5-HT₂A, histamine H₁, and various muscarinic acetylcholine receptors. Many of these receptors (e.g., 5-HT₂A, H₁, M₁, M₃, M₅) are coupled to the Gαq/11 family of G-proteins.

-

Mechanism: Activation of these receptors by their endogenous ligands stimulates Gαq/11, which in turn activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By antagonizing these receptors, this compound blocks this signaling cascade, thereby influencing a wide range of cellular processes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with neuronal signaling pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for a target receptor (e.g., dopamine D₂, serotonin 5-HT₂A, histamine H₁).

-

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of this compound.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors, [³H]-Mepyramine for H₁ receptors).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the effect of a compound on the production of cAMP.

-

Objective: To determine if this compound modulates adenylyl cyclase activity, particularly its inhibition via D₂-like receptors.

-

Principle: Cell membranes containing the target receptor and adenylyl cyclase are incubated with ATP (the substrate for adenylyl cyclase) and the test compound. The amount of cAMP produced is then quantified. To measure inhibition, adenylyl cyclase is often stimulated with an activator like forskolin.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., D₂).

-

This compound stock solution and serial dilutions.

-

ATP.

-

[α-³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA, HTRF).

-

Adenylyl cyclase activator (e.g., forskolin).

-

Assay buffer (containing Mg²⁺, an essential cofactor for adenylyl cyclase).

-

Stop solution (to terminate the enzymatic reaction).

-

-

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation (for inhibition assays): Add forskolin to stimulate adenylyl cyclase activity.

-

Initiation: Start the reaction by adding ATP (and [α-³²P]ATP if using the radioactive method).

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Quantification: Measure the amount of cAMP produced. For the radioactive method, this involves separating [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography, followed by scintillation counting. For non-radioactive methods, follow the kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration.

-

For inhibition assays, determine the IC₅₀ value for the reduction of forskolin-stimulated cAMP production.

-

Phosphoinositide Hydrolysis Assay

This assay measures the effect of a compound on the production of inositol phosphates, the downstream products of PLC activation.

-

Objective: To determine if this compound blocks the activation of the phosphoinositide pathway by antagonizing Gq/11-coupled receptors (e.g., 5-HT₂A, H₁).

-

Principle: Intact cells expressing the target receptor are pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. The cells are then stimulated with an agonist for the target receptor in the presence of varying concentrations of this compound. The accumulation of [³H]-inositol phosphates is then measured.

-

Materials:

-

Intact cells expressing the target receptor.

-

[³H]-myo-inositol.

-

Agonist for the target receptor.

-

This compound stock solution and serial dilutions.

-

LiCl (to inhibit the degradation of inositol monophosphates).

-

Cell lysis buffer.

-

Anion-exchange chromatography columns.

-

Scintillation fluid and liquid scintillation counter.

-

-

Procedure:

-

Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into phosphoinositides.

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound and LiCl.

-

Stimulation: Add the specific agonist to stimulate the receptor and initiate phosphoinositide hydrolysis.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Lysis: Stop the reaction and lyse the cells.

-

Separation: Separate the water-soluble [³H]-inositol phosphates from the lipid fraction.

-

Quantification: Isolate the total [³H]-inositol phosphates using anion-exchange chromatography and measure the radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of agonist-stimulated inositol phosphate accumulation.

-

Conclusion

This compound's broad receptor antagonism profile underlies its diverse clinical applications. Its interaction with dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors results in the complex modulation of the adenylyl cyclase and phosphoinositide signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel compounds with more refined pharmacological profiles. A thorough understanding of these intricate molecular interactions is essential for advancing the fields of neuropharmacology and drug development.

References

The Structural Ballet of a Versatile Antipsychotic: An In-depth Technical Guide to the Structure-Activity Relationship of Levomepromazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Levomepromazine, a phenothiazine derivative, is a cornerstone antipsychotic agent with a complex pharmacological profile. Its clinical efficacy in treating psychosis, as well as its sedative, antiemetic, and analgesic properties, stems from its interaction with a wide array of neurotransmitter receptors.[1] This multimodal action, often described as a "dirty drug" profile, makes the exploration of its structural-activity relationships (SAR) a compelling area of research for the development of more selective and potent therapeutic agents.[2] This guide provides a comprehensive analysis of the SAR of this compound analogs, integrating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

The Pharmacological Tapestry of this compound

This compound's therapeutic and adverse effects are a direct consequence of its antagonism at several G-protein coupled receptors (GPCRs). Understanding the nuances of these interactions is paramount for designing analogs with improved clinical profiles. The primary targets include:

-

Dopamine D2 Receptors: Antagonism at these receptors in the mesolimbic pathway is central to the antipsychotic effects of this compound.[3]

-

Serotonin 5-HT2A Receptors: Blockade of these receptors is another key contributor to the atypical antipsychotic properties and may mitigate some of the extrapyramidal side effects associated with D2 receptor antagonism.

-

Histamine H1 Receptors: Strong antagonism at H1 receptors is responsible for the prominent sedative and hypnotic effects of this compound.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors leads to vasodilation and can cause orthostatic hypotension, a common side effect.

-

Muscarinic M1 Acetylcholine Receptors: Anticholinergic effects, such as dry mouth and blurred vision, arise from the antagonism of these receptors.

Quantitative Structure-Activity Relationship of this compound and its Analogs

The affinity of this compound and its derivatives for various receptors is a critical determinant of their pharmacological profile. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | D1 | D2L | D2S | D3 | D4.2 | α1-adrenergic |

| This compound | 54.3 | 8.6 | 4.3 | 8.3 | 7.9 | High Affinity |

| Cyamemazine | 3.9 | 4.6 | 3.3 | 6.2 | 8.5 | - |

| N-monodesmethyl this compound | - | Lower than Chlorpromazine | - | - | - | Higher than Chlorpromazine |

| This compound sulfoxide | - | Inactive | - | - | - | Active |

Data for Dopamine receptors from Srivastava et al. (2009). Data for metabolites from a study on rat brain receptors.

Deciphering the Structural Code: Key SAR Insights

The SAR of phenothiazine derivatives like this compound is well-documented and provides a roadmap for designing novel analogs.

The Phenothiazine Core and Ring Substituents:

The tricyclic phenothiazine nucleus is the foundational scaffold. Modifications to this core, particularly at the 2-position, significantly impact activity.

-

Substitution at C2: The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[4] The potency generally increases in the order of H < Cl < CF3.[3] This substituent is thought to induce a specific conformation of the side chain that is favorable for dopamine receptor binding. This compound features a methoxy group at this position.

-

Other Ring Positions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity.

The Aliphatic Side Chain: A Bridge to Activity

The nature of the side chain at the N10 position of the phenothiazine ring is a critical determinant of pharmacological activity.

-

Chain Length: A three-carbon chain separating the phenothiazine nitrogen and the terminal amine is optimal for neuroleptic activity. Shortening or lengthening this chain diminishes antipsychotic potency.

-

Branching: Introduction of a methyl group at the β-position of the side chain, as seen in this compound, can influence activity. While it may slightly decrease antipsychotic potency in some cases, it can enhance antihistaminic activity.

The Terminal Amino Group: The Anchor

The basicity and steric bulk of the terminal amino group are vital for receptor interaction.

-

Tertiary Amine: A tertiary amine is essential for maximum antipsychotic activity. Primary and secondary amines are less potent.

-

N-Substituents: The nature of the substituents on the terminal nitrogen influences receptor selectivity and potency. In this compound, the dimethylamino group is a common feature among many active phenothiazines. Replacing this with bulkier groups can decrease activity. However, incorporating the nitrogen into a piperazine ring can increase potency, particularly at D2 receptors.

Experimental Protocols: The Foundation of SAR Studies

The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

General Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Dopamine D2 Receptor Binding Assay

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific Binding Determination: 10 µM haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Procedure:

-

Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone (e.g., 0.2-0.5 nM) in the assay buffer.

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine H1 Receptor Binding Assay

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Pyrilamine (mepyramine).

-

Non-specific Binding Determination: 10 µM Mepyramine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Combine the receptor preparation, radioligand, and varying concentrations of the test compound in a 96-well plate.

-

Incubate for a specified time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

Alpha-1 Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes from cells expressing the α1-adrenergic receptor.

-

Radioligand: [³H]-Prazosin.

-

Non-specific Binding Determination: 10 µM phentolamine.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of [³H]-Prazosin, and the test compound dilutions.

-

Incubate to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration and wash the filters.

-

Measure the bound radioactivity using liquid scintillation counting.

-

Calculate IC50 and Ki values.

-

Functional Assays

Objective: To determine the functional activity (e.g., antagonism) of a test compound at a specific receptor.

Muscarinic M1 Receptor Functional Assay (Calcium Flux)

-

Cell Line: CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.

-

Principle: M1 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium. This assay measures the ability of a test compound to inhibit the calcium mobilization induced by a known M1 agonist.

-

Procedure:

-

Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with various concentrations of the test compound (antagonist).

-

Stimulate the cells with a known M1 agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

-

Determine the IC50 of the test compound for the inhibition of the agonist-induced calcium response.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts in the SAR of this compound analogs.

Caption: Key structural features of phenothiazines influencing antipsychotic activity.

Caption: Receptor binding profile and resulting pharmacological effects of this compound.

Caption: A typical experimental workflow for the SAR study of this compound analogs.

Conclusion and Future Directions

The structural-activity relationship of this compound analogs is a rich field of study with significant implications for the development of novel antipsychotics and other CNS-targeted therapies. The key takeaways from this guide are:

-

The antipsychotic activity of phenothiazines is highly dependent on the nature of the substituent at the C2 position, the length of the N10-alkyl chain, and the characteristics of the terminal amino group.

-

This compound's broad receptor profile, while contributing to its diverse therapeutic applications, is also responsible for its significant side-effect profile.

-

By systematically modifying the phenothiazine scaffold, it is possible to modulate the affinity and selectivity for different receptor subtypes. For instance, incorporating a piperazine moiety in the side chain can enhance D2 receptor affinity.

Future research in this area should focus on the synthesis and evaluation of novel this compound analogs with the aim of dissecting the contributions of individual receptor interactions to the overall pharmacological profile. The development of analogs with greater selectivity for specific dopamine or serotonin receptor subtypes could lead to antipsychotics with improved efficacy and a more favorable side-effect profile. Furthermore, exploring modifications that enhance blood-brain barrier penetration or modulate metabolic stability will be crucial for translating promising in vitro findings into clinically viable drug candidates. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations and advancing our understanding of this important class of therapeutic agents.

References

Off-Target Activities of Levomepromazine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic medication with a complex pharmacological profile. While its therapeutic effects in psychosis are primarily attributed to dopamine D2 receptor antagonism, this compound interacts with a wide array of other neurotransmitter receptors, leading to a range of off-target activities.[1][2] These off-target effects are responsible for both some of its beneficial therapeutic properties, such as sedation and antiemesis, and a variety of adverse effects, including orthostatic hypotension and anticholinergic symptoms.[1][2] A thorough understanding of these off-target interactions in preclinical models is crucial for predicting clinical outcomes, optimizing therapeutic applications, and guiding the development of safer, more selective antipsychotic agents.

This technical guide provides a comprehensive overview of the off-target activities of this compound observed in preclinical studies. It summarizes quantitative binding data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Receptor Binding Profile of this compound

This compound exhibits a broad receptor binding profile, with significant affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound for various human recombinant receptors.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D1 | 54.3 | [3] |

| D2L | 8.6 | |

| D2S | 4.3 | |

| D3 | 8.3 | |

| D4.2 | 7.9 | |

| Serotonin Receptors | ||

| 5-HT2A | Significantly greater than clozapine and chlorpromazine | |

| Adrenergic Receptors | ||

| α1 | Significantly greater than clozapine and chlorpromazine | |

| α2 | Significantly greater than chlorpromazine | |

| Muscarinic Receptors | ||

| M1-M5 | 5-30 times higher affinity than fluphenazine and perphenazine | |

| Histamine Receptors | ||

| H1 | Most potent among chlorpromazine, fluphenazine, and perphenazine |

Key Off-Target Activities and Preclinical Models

This compound's interactions with various receptors translate into distinct physiological effects that have been characterized in preclinical models.

Sedative Effects (Histamine H1 and α1-Adrenergic Receptor Antagonism)

This compound's potent sedative effects are primarily attributed to its high affinity for and antagonism of histamine H1 and α1-adrenergic receptors.

The open field test is a widely used behavioral assay to assess locomotor activity and exploratory behavior, which are often reduced by sedative drugs.

Experimental Workflow: Open Field Test

Caption: Workflow for assessing sedative effects using the open field test.

Cardiovascular Effects: Orthostatic Hypotension (α1-Adrenergic Receptor Antagonism)

Antagonism of α1-adrenergic receptors on blood vessels leads to vasodilation and a subsequent drop in blood pressure, particularly upon standing (orthostatic hypotension).

The tilt-table test in anesthetized rats is a standard preclinical model to evaluate a drug's potential to induce orthostatic hypotension.

Experimental Workflow: Tilt-Table Test

References

A Comprehensive Technical Guide to the Physicochemical Properties of Levomepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of Levomepromazine maleate, an N-substituted phenothiazine antipsychotic. The information presented is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, solubility, and behavior in various media.

Core Physicochemical Characteristics

This compound maleate is the maleate salt of this compound, a phenothiazine derivative.[1][2] It presents as a white crystalline powder with a slightly bitter taste and is odorless.[3] The compound's structure, molecular weight, and other fundamental properties are critical for its formulation and pharmacological activity.

Table 1: Summary of Key Physicochemical Properties of this compound Maleate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7104-38-3 | [1][4] |

| Molecular Formula | C₁₉H₂₄N₂OS·C₄H₄O₄ (or C₂₃H₂₈N₂O₅S) | |

| Molecular Weight | 444.54 g/mol | |

| Appearance | White crystals or crystalline powder | |

| Melting Point | 182 - 190°C (with decomposition) | |

| pKa (this compound base) | 9.19 |

| Optical Rotation [α]²⁰_D_ | -13.5 to -16.5° (0.5 g in 20 mL chloroform) | |

Solubility Profile

The solubility of this compound maleate is a critical factor influencing its dissolution rate and bioavailability. It exhibits varied solubility across different solvent systems, a characteristic typical of phenothiazine derivatives. Its solubility is particularly dependent on the pH of the medium due to the presence of an ionizable amine group.

Table 2: Solubility of this compound Maleate in Various Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) | Source(s) |

|---|---|---|---|

| Water | Very slightly soluble | 0.1 - 1 g/L | |

| Acetic Acid (100) | Freely soluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Methanol | Sparingly soluble | Not specified | |

| Ethanol (95) | Slightly soluble | Not specified | |

| Acetone | Slightly soluble | Not specified | |

| Diethyl Ether | Practically insoluble | Not specified |

| DMSO | Soluble | 30 mg/mL (for this compound base) | |

Experimental Protocols